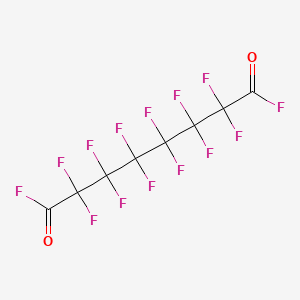
Dodecafluorooctanedioyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecafluorooctanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is of interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluorooctanedioyl difluoride typically involves the fluorination of precursor compounds. One common method is the oxidative fluorination using reagents such as Selectfluor, which provides a mild and efficient route to deliver hypervalent iodine(V) fluorides in good isolated yields . The reaction conditions often include the use of acetonitrile as a solvent to stabilize the intermediate compounds via halogen bonding .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecafluorooctanedioyl difluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents such as xenon difluoride and N-fluorobenzenesulfonimide . The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions are typically highly fluorinated compounds with enhanced stability and reactivity. These products are valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Dodecafluorooctanedioyl difluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dodecafluorooctanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes and the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dodecafluorooctanedioyl difluoride include other highly fluorinated organic molecules, such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Tetrafluoromethane (CF4)
Uniqueness
This compound is unique due to its specific structure and the presence of multiple fluorine atoms, which impart distinct chemical properties. Compared to other fluorinated compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
24647-09-4 |
|---|---|
Molekularformel |
C8F14O2 |
Molekulargewicht |
394.06 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioyl difluoride |
InChI |
InChI=1S/C8F14O2/c9-1(23)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(10)24 |
InChI-Schlüssel |
YPEFOQNTNSBIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
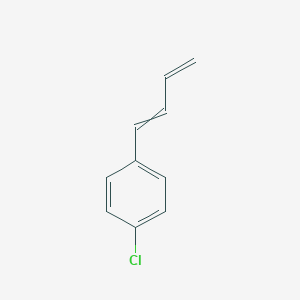
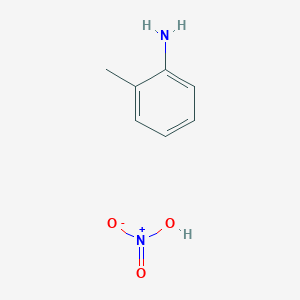
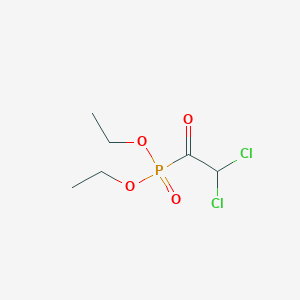

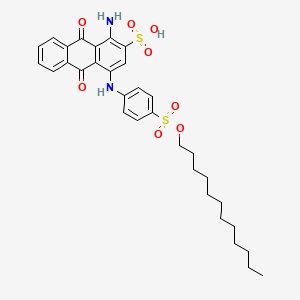
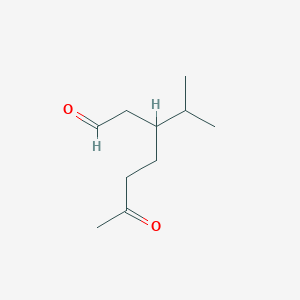
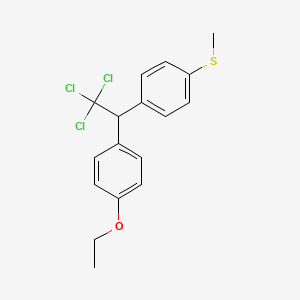
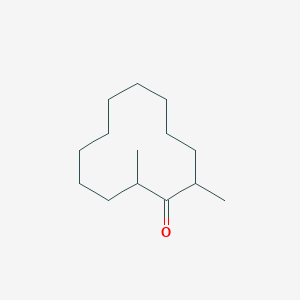
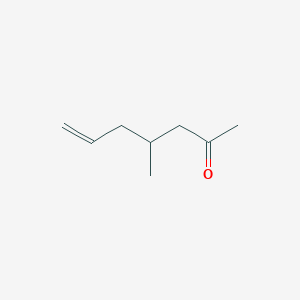

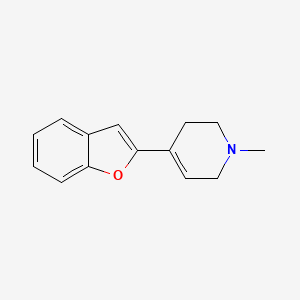

![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
